(E,E)-8,10-dodecadienyl acetate

Pheromone antagonism Mating disruption Cydia pomonella

(E,E)-8,10-Dodecadienyl acetate (CAS 53880-51-6), also designated as E8E10-12Ac or codlemone acetate, is a straight-chain lepidopteran pheromone (SCLP) belonging to the class of 8,10-dodecadienyl acetate geometric isomers. It is the acetate ester derivative of codlemone [(E,E)-8,10-dodecadien-1-ol], the primary sex pheromone component of the codling moth (Cydia pomonella), and functions as the main pheromone constituent for the pea moth (Cydia nigricana) and pear moth (Cydia pyrivora).

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 53880-51-6
Cat. No. B013428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-8,10-dodecadienyl acetate
CAS53880-51-6
Synonyms[(8E,10E)-dodeca-8,10-dienyl] acetate; E8,E10-12:Ac; 
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC=CC=CCCCCCCCOC(=O)C
InChIInChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+
InChIKeyNTKDSWPSEFZZOZ-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (E,E)-8,10-Dodecadienyl Acetate 53880-51-6 for Lepidopteran Pheromone Research


(E,E)-8,10-Dodecadienyl acetate (CAS 53880-51-6), also designated as E8E10-12Ac or codlemone acetate, is a straight-chain lepidopteran pheromone (SCLP) belonging to the class of 8,10-dodecadienyl acetate geometric isomers. It is the acetate ester derivative of codlemone [(E,E)-8,10-dodecadien-1-ol], the primary sex pheromone component of the codling moth (Cydia pomonella), and functions as the main pheromone constituent for the pea moth (Cydia nigricana) and pear moth (Cydia pyrivora) [1] [2]. This compound is distinguished from its parent alcohol and other geometric isomers by its distinct receptor specificity, its dual functional role as a behavioral antagonist or synergist depending upon blend context and dose, and the critical requirement for high isomeric purity in field applications.

Why Generic 8,10-Dodecadienyl Acetate Cannot Replace (E,E)-8,10-Dodecadienyl Acetate


The substitution of (E,E)-8,10-dodecadienyl acetate with generic mixtures containing other geometric isomers (E,Z-, Z,E-, or Z,Z-) or with alternative analogs such as (E)-10-dodecenyl acetate is not functionally equivalent due to profound differences in olfactory receptor activation, behavioral outcomes, and field longevity. The (E,E)-isomer acts as a potent attractant for Cydia nigricana, whereas the E,Z-, Z,E-, and Z,Z-isomers are strong attraction antagonists; the addition of as little as 5% of the E,Z and Z,Z isomers significantly decreases male attraction in the field, and isomerization to >6% antagonistic isomers can completely abolish trap catch [1] [2] [3]. Furthermore, while (E)-10-dodecenyl acetate demonstrates superior field longevity, (E,E)-8,10-dodecadienyl acetate provides significantly higher initial trap catch efficiency but requires careful formulation to mitigate its susceptibility to isomerization and inhibitor formation within five days of field exposure [4].

(E,E)-8,10-Dodecadienyl Acetate: Quantitative Differentiation Evidence


Dual Functional Role: Antagonist vs. Main Pheromone Synergist

(E,E)-8,10-Dodecadienyl acetate (codlemone acetate) functions as a strong behavioral antagonist to the main pheromone codlemone [(E,E)-8,10-dodecadienol] when blended. In flight tunnel assays, upwind orientation flights of male Cydia pomonella to a single source of codlemone were significantly reduced when blended with codlemone acetate [1] [2]. Conversely, in field mating disruption studies in apple orchards, a blend of codlemone and codlemone acetate demonstrated a similar effect on male behavior compared to codlemone alone, indicating that the acetate does not compromise the efficacy of the main pheromone when used in disruption formulations, and may act as a synergist at specific ratios [3].

Pheromone antagonism Mating disruption Cydia pomonella

Superior Close-Range Attractant Efficiency for Pea Moth vs. (E)-10-Dodecenyl Acetate

In field trapping studies for the pea moth (Cydia nigricana), traps baited with (E,E)-8,10-dodecadienyl acetate were almost twice as efficient at catching moths approaching within 1 meter compared to traps baited with (E)-10-dodecenyl acetate [1]. This suggests that the dienyl acetate is a superior close-range attractant, a critical parameter for accurate monitoring trap placement and for maximizing capture in low-density pest populations.

Trap efficiency Pea moth Cydia nigricana

Antagonistic Isomer Contamination Threshold in Field Applications

The biological activity of (E,E)-8,10-dodecadienyl acetate is highly sensitive to contamination by its geometric isomers. For Cydia nigricana, the addition of just 5% of the E,Z and Z,Z isomers to the pure E,E-isomer significantly decreased male attraction in field tests [1] [2]. Furthermore, field-aged lures of the E,E-isomer lost attractiveness after only five days due to the formation of inhibitory isomers, whereas formulations of (E)-10-dodecenyl acetate remained attractive for over three months [3]. The isomerization threshold for complete loss of trap catch is approximately >6% of antagonistic isomers [4]. This necessitates sourcing high-purity (>95% E,E) material and employing stabilized formulations.

Isomeric purity Field longevity Pheromone inhibition

Species-Specific Attraction: Discrimination of Sibling Species

Traps baited with 10 µg of (E,E)-8,10-dodecadienyl acetate on grey rubber septa are specifically attractive to the pear moth (Cydia pyrivora) throughout its flight period and are not attractive to its sibling species, the codling moth (Cydia pomonella) [1]. This species-specificity is in stark contrast to codlemone [(E,E)-8,10-dodecadienol], which attracts codling moth. The ability to selectively monitor C. pyrivora without cross-attraction to C. pomonella is a direct consequence of using the acetate rather than the alcohol.

Species specificity Sibling species Pear moth

Distinct Olfactory Receptor Neuron Specificity vs. Codlemone

Single sensillum recordings from Cydia pomonella male antennae identified a specific receptor neuron type that responds to all isomers of (Δ,Δ)-8,10-dodecadienyl acetate and is most sensitive to the E,E isomer; this neuron type did not respond to any isomers of (Δ,Δ)-8,10-dodecadienol (codlemone) [1]. Conversely, a separate, more abundant neuron type was most sensitive to codlemone but also responded to codlemone acetate isomers, albeit with lower sensitivity. This demonstrates that (E,E)-8,10-dodecadienyl acetate is detected by a distinct, dedicated olfactory channel that does not overlap with the primary codlemone-detecting neurons.

Olfactory receptor Single sensillum recording Neural coding

Industrial Production Feasibility: E,E-Isomer vs. E,Z-Isomer

According to patent literature, the E,E-8,10-dodecadienyl acetate isomer can be mass-synthesized industrially, whereas the E,Z-8,10-dodecadienyl acetate isomer cannot be industrially produced in high purity, even by isomerization of the E,E-isomer [1]. This inherent synthetic advantage establishes the E,E-isomer as the only commercially viable and scalable option among the geometric isomers for large-scale agricultural applications such as mating disruption.

Industrial synthesis Isomer purity Scale-up

Best-Fit Scenarios for Procuring (E,E)-8,10-Dodecadienyl Acetate


Species-Specific Monitoring of Pear Moth (Cydia pyrivora) in Pear Orchards

Procure (E,E)-8,10-dodecadienyl acetate of >95% isomeric purity for deployment in pheromone traps to selectively monitor pear moth populations without cross-attraction to the sympatric codling moth (Cydia pomonella). The compound's unique species-specificity, as demonstrated in field trials using 10 µg doses on grey rubber septa, ensures accurate pest pressure assessment and prevents unnecessary insecticide applications driven by false-positive codling moth captures [1]. This scenario directly leverages the species discrimination evidence established in Section 3, Evidence Item 4.

High-Sensitivity Monitoring of Pea Moth (Cydia nigricana) in Legume Crops

Select (E,E)-8,10-dodecadienyl acetate for monitoring traps targeting pea moth, where its near-twofold improvement in close-range capture efficiency compared to (E)-10-dodecenyl acetate enables more reliable detection of low-density populations [1]. This application is critical for early warning systems in pea and legume production, where timely detection informs insecticide application decisions and reduces the risk of economic damage. The procurement specification should mandate high stereochemical purity to avoid contamination with antagonistic E,Z- and Z,Z-isomers, which can abolish trap catch at levels as low as 5% addition [2].

Formulation of Mating Disruption Blends for Codling Moth (Cydia pomonella) Control

Incorporate (E,E)-8,10-dodecadienyl acetate as a behavioral antagonist or synergist in multi-component mating disruption dispensers for codling moth management in apple and pear orchards. Field studies confirm that blends of codlemone and codlemone acetate achieve similar levels of male behavioral disruption as codlemone alone, allowing formulators to leverage the acetate's distinct olfactory receptor channel for potential benefits in habituation reduction or blend optimization without compromising efficacy [1]. Given the compound's susceptibility to field isomerization and inhibitor formation within five days, procurement must prioritize material intended for use in stabilized, controlled-release formulations [2].

Olfactory Receptor Deorphanization and Neurophysiology Studies in Tortricidae

Utilize high-purity (E,E)-8,10-dodecadienyl acetate as a selective pharmacological probe for characterizing the dedicated acetate-responsive olfactory receptor neuron population in codling moth and related tortricid species. Single sensillum recordings demonstrate that this compound activates a distinct neuron type that does not respond to codlemone or its isomers, making it an essential tool for functional receptor mapping, heterologous expression studies in systems such as Xenopus oocytes or Drosophila empty neuron systems, and for investigating the neural coding mechanisms underlying pheromone blend discrimination [1].

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